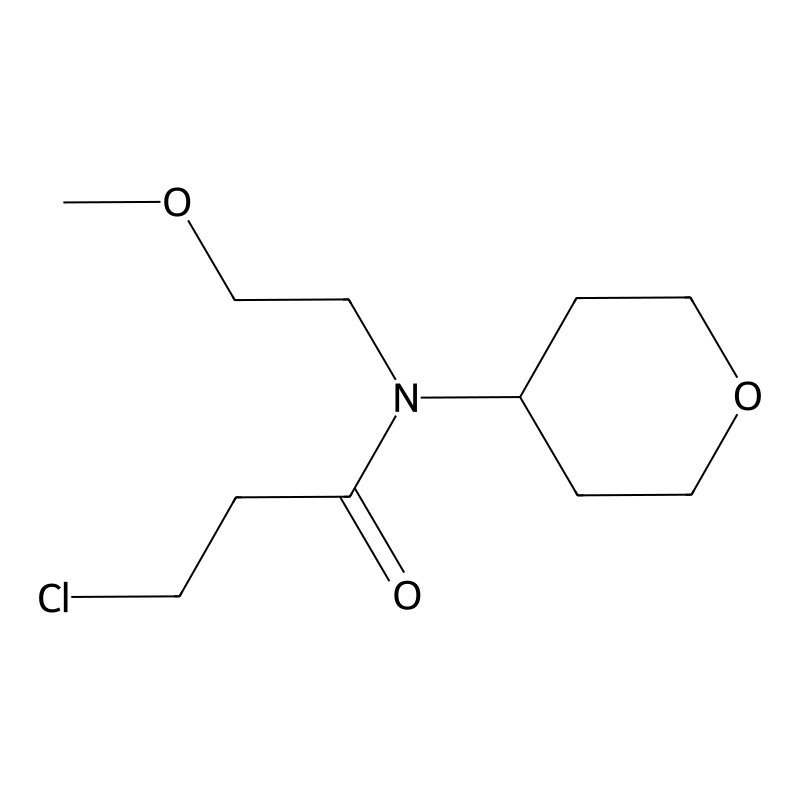

3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is an organic compound with the molecular formula C₁₁H₂₀ClNO₃. It is characterized by a chloro group, a methoxyethyl substituent, and a tetrahydro-2H-pyran moiety. This compound appears as a white to beige solid and is notable for its potential applications in pharmaceuticals and chemical research .

The chemical reactivity of 3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide can be influenced by its functional groups. The chloro group may participate in nucleophilic substitution reactions, while the amide functionality can undergo hydrolysis or coupling reactions. The tetrahydro-2H-pyran ring can also be involved in various reactions typical of cyclic ethers, such as ring-opening reactions under acidic or basic conditions.

The synthesis of 3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available precursors such as chloroacetic acid and tetrahydro-2H-pyran derivatives.

- Reagents: Common reagents may include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

- Procedure:

- React the chloroacetic acid with the tetrahydro-2H-pyran derivative under basic conditions to form an intermediate.

- Introduce the methoxyethyl group via alkylation.

- Finally, purify the product through recrystallization or chromatography.

3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing drugs targeting neurodegenerative diseases.

- Chemical Research: In studies exploring structure-activity relationships within similar compounds.

Interaction studies involving 3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide could focus on:

- Binding Affinity: Evaluating how well this compound binds to specific protein targets associated with disease pathways.

- Mechanism of Action: Investigating how the compound influences biological processes at the molecular level.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Similar compounds include:

- 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Differences: Variation in substituents may affect solubility and biological activity.

- N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

- Differences: Acetamide instead of propanamide may influence pharmacokinetics.

- N-(Tetrahydro-2H-pyran-4-yl)-N-(isopropyl)acetamide

- Differences: The isopropyl group introduces steric hindrance, potentially altering activity.

Uniqueness of 3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

The unique combination of a chloro group and a methoxyethyl substituent on a tetrahydro-pyran framework distinguishes this compound from others, potentially enhancing its pharmacological properties and selectivity towards specific biological targets. This structural configuration may provide advantages in terms of stability and efficacy in therapeutic applications.